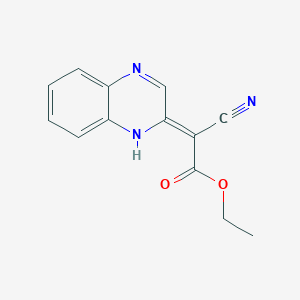
ethyl cyano(2(1H)-quinoxalinylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Synthesis Analysis
Ethyl cyanoacetate may be prepared in various ways: Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide . Fischer esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acids (e.g., concentrated sulfuric acid). The cyanoacetic acid can be prepared via Kolbe nitrile synthesis using sodium chloroacetate and sodium cyanide .Molecular Structure Analysis
The molecular formula of ethyl cyanoacetate is C5H7NO2 . The average mass is 113.115 Da and the monoisotopic mass is 113.047676 Da .Chemical Reactions Analysis
Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl cyanoacetate is a colorless liquid with a pleasant odor . The vapor pressure follows the Antoine equation log10(P) = A−(B/(T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K .科学研究应用
Ethyl cyano(2(1H)-quinoxalinylidene)acetate has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antibacterial, antifungal, and antiviral activities. In one study, this compound was found to exhibit potent antitumor activity against human breast cancer cells. Another study reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been shown to possess antifungal activity against Candida albicans and Cryptococcus neoformans.
作用机制
The mechanism of action of ethyl cyano(2(1H)-quinoxalinylidene)acetate is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes. For instance, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, this compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. Furthermore, this compound has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In addition, this compound has been shown to modulate various signaling pathways involved in cell proliferation and survival.
实验室实验的优点和局限性
One of the advantages of using ethyl cyano(2(1H)-quinoxalinylidene)acetate in lab experiments is its broad range of biological activities. This compound has been shown to exhibit potent anticancer, antibacterial, antifungal, and antiviral activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low solubility in water, which can limit its bioavailability and efficacy in certain experimental settings.
未来方向
There are several future directions for research on ethyl cyano(2(1H)-quinoxalinylidene)acetate. One potential avenue of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models. Moreover, the development of novel synthetic methods for this compound could lead to the discovery of new derivatives with enhanced biological activities. Finally, the use of advanced analytical techniques such as proteomics and metabolomics could provide further insights into the biochemical and physiological effects of this compound.
合成方法
The synthesis of ethyl cyano(2(1H)-quinoxalinylidene)acetate can be achieved using various methods. One of the commonly used methods involves the reaction of ethyl cyanoacetate and o-phenylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an imine intermediate, which is then cyclized to form the quinoxaline ring. The final product is obtained by esterification of the carboxylic acid group with ethanol.
安全和危害
属性
IUPAC Name |
ethyl (2Z)-2-cyano-2-(1H-quinoxalin-2-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)9(7-14)12-8-15-10-5-3-4-6-11(10)16-12/h3-6,8,16H,2H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXZOINHSIFHFY-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=NC2=CC=CC=C2N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C=NC2=CC=CC=C2N1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

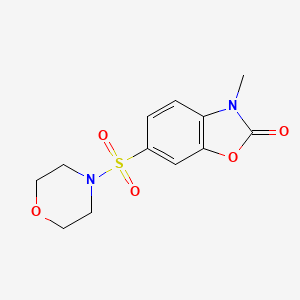
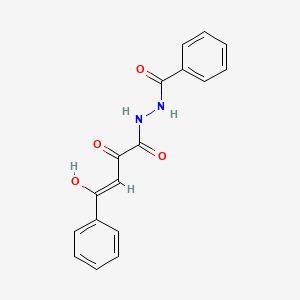
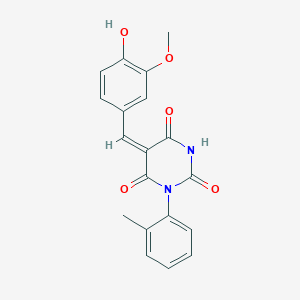
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)

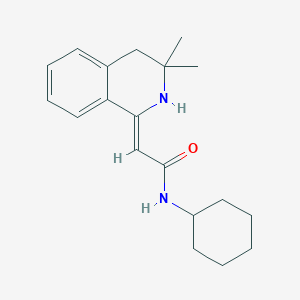
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
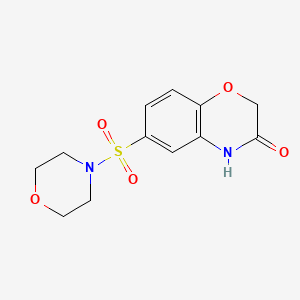
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)
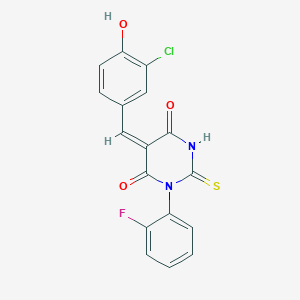
![2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5917870.png)